Increased Polar Surface Area and Hydrogen-Bond Acceptor Capacity Versus Des-Methoxy Analog 4-Bromo-2-naphthonitrile
Compared to the des-methoxy analog 4-bromo-2-naphthonitrile (CAS 496835-91-7), the target compound possesses an additional methoxy substituent that increases the topological polar surface area (TPSA) from 23.8 Ų to 33 Ų and the hydrogen-bond acceptor count from 1 to 2 [1][2]. This 9.2 Ų TPSA increment (a 39% relative increase) crosses the threshold that influences passive membrane permeability predictions and alters solubility profiles in polar aprotic solvents [3]. The XLogP3 also rises from 3.1 to 3.6, reflecting the net lipophilicity contribution of the methoxy group despite its polarity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA = 33 Ų; HBA = 2; XLogP3 = 3.6; MW = 262.10 g/mol |
| Comparator Or Baseline | 4-Bromo-2-naphthonitrile (CAS 496835-91-7): TPSA = 23.8 Ų; HBA = 1; XLogP3 = 3.1; MW = 232.08 g/mol |
| Quantified Difference | ΔTPSA = +9.2 Ų (+38.7%); ΔHBA = +1; ΔXLogP3 = +0.5; ΔMW = +30.02 g/mol |
| Conditions | Computed descriptors from PubChem (XLogP3 3.0 algorithm; Cactvs 3.4.8.18 for TPSA/HBA); values represent in silico predictions, not experimental measurements |
Why This Matters
The elevated TPSA and HBA count of the target compound predict altered pharmacokinetic behavior in any bioactive molecule derived from it, making it a distinct starting material from 4-bromo-2-naphthonitrile for medicinal chemistry campaigns where CNS penetration or solubility must be tuned.
- [1] PubChem CID 50853282, 4-Bromo-3-methoxy-2-naphthonitrile. Computed Properties section: TPSA 33 Ų, HBA 2, XLogP3-AA 3.6, MW 262.10. View Source
- [2] PubChem CID 53485698, 4-Bromonaphthalene-2-carbonitrile. Computed Properties section: TPSA 23.8 Ų, HBA 1, XLogP3 3.1, MW 232.08. View Source
- [3] Kuujia Product Page, CAS No. 858031-24-0. Notes moderate solubility in polar aprotic solvents and relevance to chromophore design based on UV-Vis absorption (λmax ~270–320 nm). View Source
